Ethyl 3-(chlorosulfinyl)-1-methyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-(chlorosulfinyl)-1-methyl-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(chlorosulfinyl)-1-methyl-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions, where the indole derivative reacts with ethyl chloroformate in the presence of a base.
Chlorosulfinylation: The final step involves the introduction of the chlorosulfinyl group. This can be achieved by reacting the indole derivative with chlorosulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(chlorosulfinyl)-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the chlorosulfinyl group to a sulfinyl or thiol group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorosulfinyl group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(chlorosulfinyl)-1-methyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(chlorosulfinyl)-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The chlorosulfinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(chlorosulfonyl)-1-methyl-1H-indole-2-carboxylate
- Ethyl 3-(bromosulfinyl)-1-methyl-1H-indole-2-carboxylate
- Ethyl 3-(fluorosulfinyl)-1-methyl-1H-indole-2-carboxylate
Uniqueness
Ethyl 3-(chlorosulfinyl)-1-methyl-1H-indole-2-carboxylate is unique due to the presence of the chlorosulfinyl group, which imparts distinct reactivity and biological activity compared to its analogs. The specific arrangement of functional groups in this compound allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
872593-09-4 |
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Molecular Formula |
C12H12ClNO3S |
Molecular Weight |
285.75 g/mol |
IUPAC Name |
ethyl 3-chlorosulfinyl-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C12H12ClNO3S/c1-3-17-12(15)10-11(18(13)16)8-6-4-5-7-9(8)14(10)2/h4-7H,3H2,1-2H3 |
InChI Key |
VKIGUSKZGDYTNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1C)S(=O)Cl |
Origin of Product |
United States |
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